(E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione
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Overview
Description
(E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione is an organic compound characterized by its unique structure, which includes a piperidine ring and two phenyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of piperidine with 1,4-diphenylbutane-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nitro compounds, Lewis acids as catalysts.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
(E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-diphenylbutane-2,3-dione: A precursor in the synthesis of (E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione.
Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.
Uniqueness
This compound is unique due to its combination of a piperidine ring with phenyl groups and a conjugated dione system. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
5468-69-9 |
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Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(E)-1,4-diphenyl-2-piperidin-1-ylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C21H21NO2/c23-20(17-10-4-1-5-11-17)16-19(22-14-8-3-9-15-22)21(24)18-12-6-2-7-13-18/h1-2,4-7,10-13,16H,3,8-9,14-15H2/b19-16+ |
InChI Key |
HRBYRAWQGFNRGI-KNTRCKAVSA-N |
Isomeric SMILES |
C1CCN(CC1)/C(=C/C(=O)C2=CC=CC=C2)/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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